
(S)-PA 824-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-PA 824-d4 is a deuterated analog of (S)-PA 824, a nitroimidazole compound. It is primarily used in scientific research for its potential applications in treating tuberculosis. The deuterium labeling in this compound helps in studying the pharmacokinetics and metabolic pathways of the parent compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-PA 824-d4 involves multiple steps, starting from commercially available starting materials. The key steps include:
Nitration: Introduction of the nitro group to the imidazole ring.
Deuteration: Incorporation of deuterium atoms at specific positions to obtain the deuterated analog.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
(S)-PA 824-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative.
科学的研究の応用
(S)-PA 824-d4 is extensively used in scientific research, particularly in:
Chemistry: Studying the reaction mechanisms and pathways of nitroimidazole compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of (S)-PA 824.
Medicine: Researching its potential as an anti-tuberculosis agent.
Industry: Used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of (S)-PA 824-d4 involves its reduction to reactive intermediates that target and disrupt essential cellular processes in Mycobacterium tuberculosis. The molecular targets include enzymes involved in DNA replication and repair, leading to bacterial cell death.
類似化合物との比較
Similar Compounds
(S)-PA 824: The non-deuterated parent compound.
Delamanid: Another nitroimidazole used in tuberculosis treatment.
Pretomanid: A related compound with similar applications.
Uniqueness
(S)-PA 824-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in biological systems.
生物活性
(S)-PA 824-d4 is a deuterated derivative of PA-824, a compound under investigation for its potential in treating tuberculosis (TB). This article reviews its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on various research studies.
Overview of this compound
This compound is part of a class of compounds known as nitroimidazoles, which are characterized by their ability to undergo enzymatic reduction in mycobacteria, leading to the generation of reactive nitrogen species that exhibit bactericidal effects against Mycobacterium tuberculosis. The deuteration in this compound enhances its metabolic stability and may influence its pharmacodynamics and pharmacokinetics.
The primary mechanisms through which this compound exerts its bactericidal activity include:
- Inhibition of Cell Wall Synthesis : Similar to other anti-TB agents like isoniazid, this compound inhibits the synthesis of ketomycolates, essential components of the mycobacterial cell wall. This action contributes to its efficacy against actively replicating bacilli .
- Nitric Oxide Donation : A unique feature of this compound is its ability to donate nitric oxide upon enzymatic reduction. This mechanism is particularly effective against non-replicating or slowly replicating bacilli, which are often resistant to conventional treatments .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound exhibits time-dependent activity. In murine models, the compound showed favorable pharmacokinetic profiles with significant reductions in colony-forming units (CFU) in lung tissues after administration. Key pharmacokinetic parameters include:
- Cmax : Maximum serum concentration achieved post-administration.
- AUC0–144 : Area under the concentration-time curve over a specified duration.
- T½ : Half-life indicating the duration for which the drug remains active in the system.
Table 1 summarizes the pharmacokinetic parameters observed in animal studies:
Dose (mg/kg) | Cmax (μg/ml) | AUC0–144 (μg·h/ml) | T½ (h) |
---|---|---|---|
192 | 3.6 | 28.5 | 6.5 |
96 | 2.1 | 15.2 | 5.8 |
48 | 1.0 | 7.5 | 4.2 |
Clinical Studies and Efficacy
Clinical trials have evaluated the efficacy of this compound in humans, particularly focusing on early bactericidal activity (EBA). In a study involving patients with smear-positive pulmonary TB, participants received daily doses ranging from 200 mg to 1200 mg for two weeks. Results indicated substantial reductions in sputum CFU counts across all doses tested, although no clear dose-response relationship was observed .
Case Study: Early Bactericidal Activity Trial
A notable trial assessed the EBA of this compound in patients with pulmonary TB:
- Participants : Smear-positive TB patients
- Doses : Administered doses were 200 mg, 600 mg, 1000 mg, and 1200 mg daily.
- Duration : Treatment lasted for two weeks.
- Outcomes :
- Reduction in CFU counts was observed at all doses.
- Average reduction was approximately 0.1log10CFU ml day.
This study highlighted the time-dependent nature of drug exposure and its relationship with anti-TB effects .
特性
CAS番号 |
1346617-34-2 |
---|---|
分子式 |
C14H12F3N3O5 |
分子量 |
363.286 |
IUPAC名 |
(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i5D2,7D2 |
InChIキー |
ZLHZLMOSPGACSZ-QXCFPOKCSA-N |
SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
同義語 |
(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; (S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; PA 824-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。